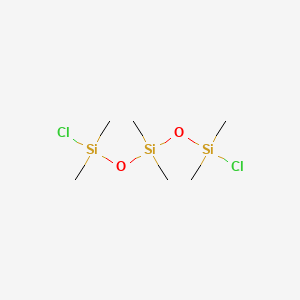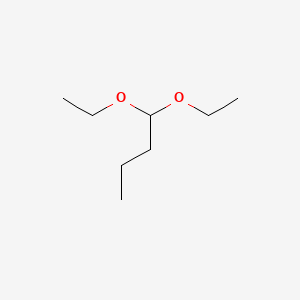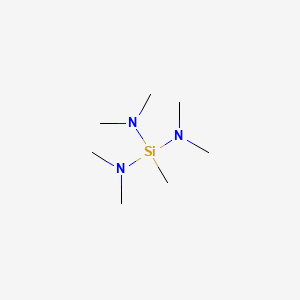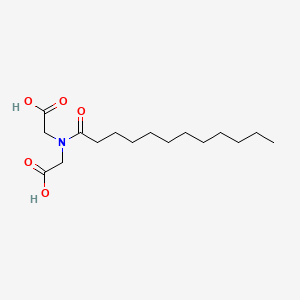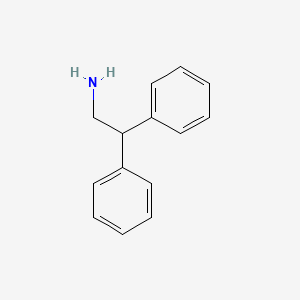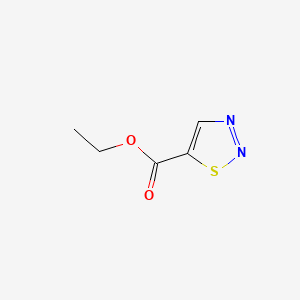
3,6,9,12-Tétraoxatétradécan-1-ol, 14-(4-nonylphénoxy)-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-” is based on structures generated from information available in ECHA’s databases . The molecular formula is C25H44O6 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-” include a molecular weight of 222.2787 . More specific properties such as boiling point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique
Pégylation des protéines
“Nonylbenzene-PEG5-OH” est un composé à base de polyéthylène glycol (PEG). La pégylation est le processus de liaison covalente du PEG à une autre molécule, telle qu'un médicament ou une protéine thérapeutique. La pégylation peut améliorer la stabilité, la solubilité et la sécurité de la molécule, et peut réduire son immunogénicité .
Lien PROTAC
“Nonylbenzene-PEG5-OH” peut être utilisé comme lien dans la synthèse des chimères de ciblage de la protéolyse (PROTAC). Les PROTAC sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation .
Polymérisation par miniemulsion enzymatique
Le composé a été utilisé pour préparer des particules polymères fluorescentes par une approche de polymérisation par miniemulsion enzymatique et une réaction de clic catalysée par le cuivre (I) .
Excipient pharmaceutique
“Nonylbenzene-PEG5-OH” peut être utilisé comme excipient dans les applications pharmaceutiques. Les excipients sont des substances autres que le médicament actif qui sont incluses dans un médicament pour aider à administrer le médicament, améliorer sa stabilité ou améliorer sa biodisponibilité .
Synthèse de réactifs PEG à longueur définie
“Nonylbenzene-PEG5-OH” peut être utilisé dans la synthèse de réactifs PEG à longueur définie. Ces réactifs sont utiles dans les méthodes de recherche biologique et protéomique .
Mécanisme D'action
Target of Action
The primary targets of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH are proteins within cells. These compounds are used as linkers in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules .
Mode of Action
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH interact with their targets by joining two essential ligands, crucial for forming PROTAC molecules . These linkers enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system. 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH, as part of PROTAC molecules, facilitate the degradation of specific target proteins via this pathway . The downstream effects include the removal of the target protein, which can influence various cellular processes depending on the function of the degraded protein.
Result of Action
The molecular and cellular effects of the action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH involve the selective degradation of target proteins. This can result in the modulation of cellular processes, potentially leading to therapeutic effects in the context of diseases where the degradation of specific proteins is beneficial .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITRRWWILGYENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864952 | |
| Record name | Pentaethylene glycol 4-nonylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20636-48-0 | |
| Record name | Pentaethylene glycol mono(p-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaethylene glycol 4-nonylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



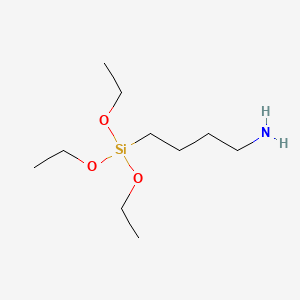
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)
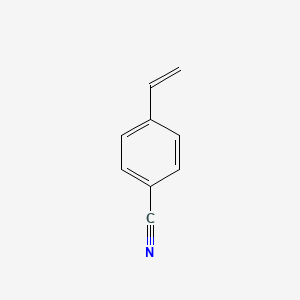
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B1585064.png)
